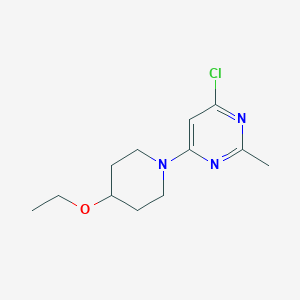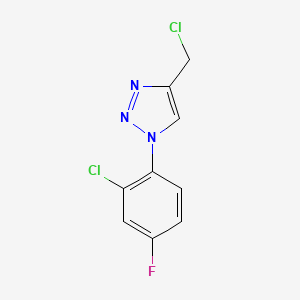
4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine
Descripción general
Descripción
4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine, commonly referred to as CEP, is an organic compound that has been extensively studied due to its wide range of potential applications. CEP is a highly versatile compound, with a variety of uses in the fields of medicine, biochemistry, and pharmacology. CEP has been used in the synthesis of a number of different drugs, including antimalarials, antivirals, and antifungals. It has also been used as an intermediate in the synthesis of a variety of other compounds, including proteins, peptides, and nucleic acids. Additionally, CEP has been used in the development of a variety of laboratory techniques and tools, such as chromatography and electrophoresis.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine: and its derivatives have been explored for their potential in combating microbial infections. These compounds have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli . The ability to replace chloride ions in cyanuric chloride to form various 1,3,5-triazine derivatives has led to the discovery of molecules with significant antimicrobial properties .
Antimalarial Properties
The same class of triazine derivatives, to which the compound belongs, has been investigated for antimalarial activities. These molecules interfere with the life cycle of the malaria parasite, offering a potential pathway for the development of new antimalarial drugs .
Anti-Cancer Applications
Research has indicated that 1,3,5-triazine derivatives exhibit anti-cancer activities. By inducing apoptosis or inhibiting cell proliferation, these compounds could be valuable in the design of novel cancer therapies .
Anti-Viral Uses
The structural motif of 1,3,5-triazine is also associated with anti-viral activities. This suggests that 4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine could be a precursor or a lead compound in the synthesis of anti-viral agents .
Organic Synthesis - Building Blocks
In organic synthesis, compounds like 4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine serve as valuable building blocks. They can be transformed into a broad range of functional groups, contributing to the synthesis of complex organic molecules .
Catalysis and Chemical Transformations
This compound and its derivatives can act as catalysts or intermediates in chemical reactions such as protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in synthetic chemistry .
Propiedades
IUPAC Name |
4-chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-3-17-10-4-6-16(7-5-10)12-8-11(13)14-9(2)15-12/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTOAJVLISOFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)

![N-[(2,4,6-trimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467369.png)
![N-[(2,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467371.png)

![1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467374.png)
![4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole](/img/structure/B1467375.png)
![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)
![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467377.png)

![4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467381.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1467383.png)
amine](/img/structure/B1467384.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467388.png)